molecular formula C7H7ClN2O B12797340 4-Chlorophenyl imidocarbamate CAS No. 6333-13-7

4-Chlorophenyl imidocarbamate

Cat. No.: B12797340
CAS No.: 6333-13-7
M. Wt: 170.59 g/mol
InChI Key: AXJWTRIFRLYPEF-UHFFFAOYSA-N
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Description

4-Chlorophenyl imidocarbamate is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of a chlorine atom on the phenyl ring further distinguishes this compound, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-Chlorophenyl imidocarbamate typically involves the reaction of 4-chlorophenyl isocyanate with imidazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-Chlorophenyl imidocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chlorophenyl imidocarbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl imidocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chlorophenyl imidocarbamate can be compared with other phenylimidazole derivatives, such as:

    4-Chlorophenyl imidazole: Similar in structure but lacks the carbamate group, which may result in different chemical and biological properties.

    4-Bromophenyl imidocarbamate: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.

    4-Methylphenyl imidocarbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

6333-13-7

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

(4-chlorophenyl) carbamimidate

InChI

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H3,9,10)

InChI Key

AXJWTRIFRLYPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=N)N)Cl

Origin of Product

United States

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